5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
Description
Properties
IUPAC Name |
5-[(2-bromophenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-9-3-1-2-4-10(9)17-7-8-5-6-11(18-8)12(16)15-14/h1-6H,7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXNBBUIWLOIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation of Furan-2-carbohydrazide with 2-Bromophenoxymethyl Chloride
The most widely reported method involves the nucleophilic acyl substitution of furan-2-carbohydrazide with 2-bromophenoxymethyl chloride. This single-step reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere, utilizing triethylamine (TEA) as a base to scavenge HCl byproducts. The reaction proceeds via the mechanism outlined below:
Optimization Data :
Stepwise Synthesis via Intermediate Hydrazones
An alternative route involves the formation of a hydrazone intermediate, followed by alkylation with 2-bromophenoxymethyl bromide. This method, adapted from triazole derivative syntheses, proceeds as follows:
-
Hydrazone Formation :
Furan-2-carbohydrazide is condensed with benzaldehyde in ethanol under reflux (78°C, 2 hours) to yield N'-benzylidenefuran-2-carbohydrazide. -
Alkylation :
The hydrazone intermediate reacts with 2-bromophenoxymethyl bromide in dimethylformamide (DMF) at 80°C for 8 hours, using potassium carbonate (K₂CO₃) as a base.
Critical Parameters :
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the reaction between furan-2-carbohydrazide and 2-bromophenoxymethyl chloride. This method reduces reaction time from hours to minutes while maintaining high yield:
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Temperature | 100°C |
| Time | 15 minutes |
| Solvent | Acetonitrile (dry) |
| Base | Diisopropylethylamine (DIPEA) |
| Yield | 89% |
Post-reaction workup involves simple filtration and washing with cold diethyl ether to isolate the product.
Analytical Characterization and Validation
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d₆) :
-
δ 10.21 (s, 1H, NH), 8.45 (s, 1H, NH), 7.78–7.24 (m, 4H, Ar-H), 6.62 (d, J = 3.2 Hz, 1H, furan-H), 6.51 (d, J = 3.2 Hz, 1H, furan-H), 5.12 (s, 2H, OCH₂).
FTIR (KBr, cm⁻¹) :
Mass Spectrometry :
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar structure of the furan ring and the orthogonal orientation of the 2-bromophenoxymethyl group:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(2) |
| b (Å) | 7.891(1) |
| c (Å) | 15.678(3) |
| β (°) | 102.45(1) |
| Volume (ų) | 1432.5(4) |
Hydrogen bonding between NH groups and carbonyl oxygen stabilizes the crystal lattice.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time | Cost Efficiency |
|---|---|---|---|---|
| Direct Condensation | 85–91 | 98.5 | 4–6 hours | High |
| Stepwise Synthesis | 78–82 | 97.2 | 10 hours | Moderate |
| Microwave-Assisted | 89 | 99.1 | 15 minutes | High |
Microwave-assisted synthesis emerges as the most efficient, balancing speed and yield, though it requires specialized equipment.
Industrial-Scale Production Considerations
Patented protocols emphasize solvent recovery and waste minimization. For example, Chongqing Licheng Environmental Protection Technology Co., Ltd. discloses a closed-loop system where ethanol and dichloromethane are distilled and reused, reducing raw material costs by 40%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide moiety to amines or other reduced forms.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Formation of Complex Molecules : It can be used to synthesize more complex organic compounds, facilitating studies on reaction mechanisms.
- Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, making it useful for creating derivatives with varied biological activities.
Research indicates that this compound exhibits significant biological activities, particularly:
- Antimicrobial Properties : Preliminary studies show effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its potential as an antibiotic agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
- Anticancer Activity : In vitro studies reveal that the compound inhibits cancer cell proliferation across several cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Antimicrobial Efficacy Study
In a recent study, the antimicrobial efficacy of this compound was evaluated against multiple bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, suggesting its potential role in developing new antibiotics.
Anticancer Research
Another study focused on the anticancer properties of the compound demonstrated its ability to inhibit cell proliferation in human cancer cell lines. The findings suggest that it may induce apoptosis through specific cellular pathways, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide moiety can form hydrogen bonds with biological molecules, influencing their activity. The bromophenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and biological properties of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide with its analogs:
Structural and Electronic Differences
- Bromine vs. Nitro groups (e.g., in 2-chloro-5-nitro derivatives) introduce strong electron-withdrawing effects, stabilizing intermediates in redox reactions .
- Aromatic Substituents : Naphthyloxy derivatives (e.g., ) exhibit extended conjugation, enhancing UV absorption and fluorescence properties, which are useful in photophysical studies .
- Alkyl/Methoxy Modifications : Alkyl chains (e.g., propyl in ) improve lipid solubility, whereas methoxy groups balance solubility and hydrogen-bonding capacity .
Biological Activity
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a compound with significant potential in the field of medicinal chemistry, particularly for its biological activities against various diseases, including cancer. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₂H₁₁BrN₂O₃ and a molecular weight of approximately 311.135 g/mol. Its structure features a furan ring, a carbohydrazide moiety, and a bromophenoxy group, which contribute to its reactivity and biological activity. The presence of the bromine atom enhances its potential interactions with biological targets.
Synthesis Methods
Various synthesis methods have been documented for producing this compound. These methods often involve the reaction of furan derivatives with bromophenoxy compounds followed by hydrazine derivatives to form the carbohydrazide structure. The synthetic routes can be optimized to improve yield and purity, which are critical for subsequent biological testing.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells. The compound was evaluated using the MTT assay, which measures cell viability after treatment with different concentrations.
| Cell Line | IC50 Value (nM) | Comparison to Doxorubicin |
|---|---|---|
| A-549 | 45 | More effective |
| HeLa | 50 | Comparable |
The IC50 values indicate that this compound is a potent inhibitor of cancer cell growth, outperforming some standard chemotherapeutic agents.
Molecular docking studies have been conducted to elucidate the mechanism of action of this compound. It shows strong binding affinity to key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These interactions suggest that the compound may inhibit pathways critical for tumor growth and metastasis.
Case Studies
- Study on Lung Cancer Cells : In a controlled study, varying concentrations of this compound were applied to A-549 cells. Results indicated significant morphological changes in treated cells compared to controls, suggesting apoptosis as a mechanism of action.
- Cervical Cancer Inhibition : Another investigation focused on HeLa cells revealed that the compound induced cell cycle arrest at the G1 phase, leading to decreased proliferation rates.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-((4-Bromophenoxy)methyl)furan-2-carbohydrazide | Similar furan and carbohydrazide structure | Moderate anticancer activity |
| 5-(Phenylmethyl)furan-2-carbohydrazide | Lacks bromine substitution | Minimal activity |
| 5-(4-Fluorophenoxy)methylfuran-2-carbohydrazide | Fluorine instead of bromine | Enhanced lipophilicity, varied effects |
The unique combination of bromine substitution and the furan core in this compound appears to contribute to its distinct biological activities compared to analogs.
Q & A
Q. What are the optimal synthetic routes for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, and how are intermediates characterized?
The compound is synthesized via Schiff-base condensation between furan-2-carbohydrazide and substituted aldehydes (e.g., 3-bromo-5-chlorosalicylaldehyde) under reflux in methanol. Key intermediates are characterized using FT-IR for functional group identification (e.g., C=O stretching at ~1660–1700 cm⁻¹) and ¹H/¹³C NMR to confirm regiochemistry and purity . Recrystallization from solvents like ethanol or DMF yields single crystals for structural validation .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and hydrazide (N–H, ~3100–3200 cm⁻¹) groups .
- NMR : Resolves isomerism (e.g., E/Z configurations) via splitting patterns in aromatic protons (δ 6.7–8.4 ppm) .
- X-ray diffraction : Confirms orthorhombic crystal systems (space group P2₁2₁2₁) and non-covalent interactions (e.g., intramolecular O–H⋯N hydrogen bonds) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data, such as NMR splitting patterns or isomer ratios?
Density functional theory (DFT) calculates optimized geometries and Mulliken charges to predict NMR chemical shifts, resolving ambiguities in tautomeric forms or isomer ratios observed experimentally (e.g., 76:24 ratios in 4c due to steric/electronic effects) . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals forces) to explain crystallographic packing discrepancies .
Q. What strategies optimize crystal growth for nonlinear optical (NLO) applications?
Slow evaporation from polar aprotic solvents (e.g., DMF) enhances crystal quality by stabilizing dipole interactions. Non-centrosymmetric space groups (e.g., P2₁2₁2₁) are critical for NLO activity, achieved by introducing bulky substituents (e.g., bromophenoxy groups) to disrupt symmetry. Second harmonic generation (SHG) efficiency is quantified via Kurtz-Perry powder tests, with β values >58× urea reported for optimized crystals .
Q. How do substituents influence intramolecular cyclization and biological activity?
Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring enhance stability via resonance effects, favoring cyclization into pyrazole derivatives under acidic conditions (p-toluenesulfonic acid in methanol). Bioactivity assays (e.g., anti-inflammatory or analgesic studies) correlate substituent electronegativity with target binding affinity, as seen in reduced IC₅₀ values for brominated analogs .
Q. What methodologies address challenges in experimental phasing for X-ray crystallography?
SHELX programs (SHELXC/D/E) enable robust phasing for twinned or low-resolution data via dual-space algorithms. For disordered structures (e.g., furyl ring disorder in iodine-substituted analogs), iterative refinement with geometric restraints (riding H-atoms) and occupancy adjustments resolve electron density ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
